3-Cyclopropylbenzo[d]isoxazol-6-amine
Description
3-Cyclopropylbenzo[d]isoxazol-6-amine is a bicyclic heteroaromatic compound featuring a benzoisoxazole core substituted with a cyclopropyl group at the 3-position and an amine group at the 6-position. The cyclopropyl substituent is hypothesized to enhance metabolic stability and modulate steric or electronic interactions compared to smaller alkyl groups like methyl.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-8-9(5-7)13-12-10(8)6-1-2-6/h3-6H,1-2,11H2 |
InChI Key |
FGBBTEZHPWLXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbenzo[d]isoxazol-6-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 3-Cyclopropylbenzo[d]isoxazol-6-amine, often employs scalable and eco-friendly methods. These methods focus on high yield, regioselectivity, and the use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylbenzo[d]isoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of electrophiles and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclopropylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-Cyclopropylbenzo[d]isoxazol-6-amine and its closest analog, 3-Methylbenzo[d]isoxazol-6-amine :
Notes:
- Both compounds require protection from light and oxygen due to reactive amine and isoxazole moieties.
Electronic and Steric Effects
- Methyl Group : Minimal steric hindrance and electron-donating effects, favoring interactions with shallow binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
